2-(3-Fluoropiperidin-1-yl)ethanamine
Overview
Description
2-(3-Fluoropiperidin-1-yl)ethanamine is a chemical compound with the molecular formula C7H15FN2 and a molecular weight of 146.21 g/mol It is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropiperidin-1-yl)ethanamine typically involves the fluorination of piperidine derivatives. One common method involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as anhydrous potassium carbonate. The reaction is carried out under controlled pH conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method to streamline the process and reduce costs. This method combines nucleophilic substitution and decarboxylation reactions in a single step, followed by catalytic hydrogenation and hydrolysis . The use of efficient catalysts like 5% Pd/C (palladium on carbon) and the recovery of solvents and catalysts are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropiperidin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives .
Scientific Research Applications
2-(3-Fluoropiperidin-1-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is used in the development of materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)ethanamine involves its interaction with molecular targets in biological systems. It can act as a ligand for various receptors, modulating their activity. The fluorine atom in the compound enhances its binding affinity and selectivity for specific targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)ethanamine: A non-fluorinated analog with similar structural features but different chemical properties.
2-(3,3-Difluorocyclobutyl)ethanamine: Another fluorinated compound with distinct biological activities.
1-(5-Chlorothiophen-2-yl)ethanamine: A compound with a different substituent on the piperidine ring, leading to varied reactivity and applications
Uniqueness
2-(3-Fluoropiperidin-1-yl)ethanamine is unique due to the presence of the fluorine atom, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQYCHUPBZWNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592616 | |
Record name | 2-(3-Fluoropiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477577-23-4 | |
Record name | 3-Fluoro-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477577-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluoropiperidin-1-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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